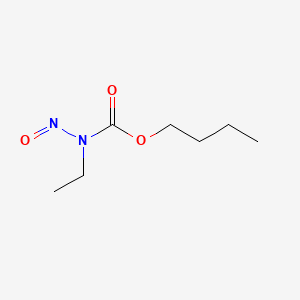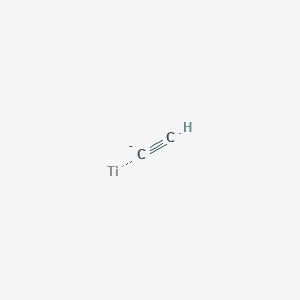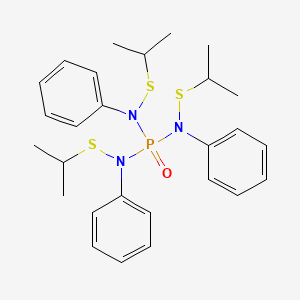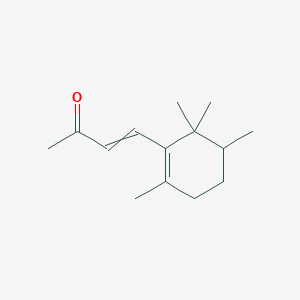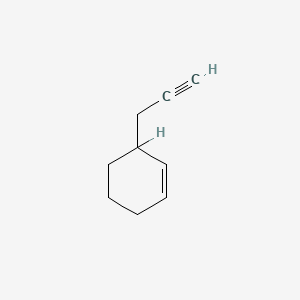
3-Prop-2-ynylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-ynylcyclohexene is an organic compound with the molecular formula C9H12. It is characterized by a cyclohexene ring substituted with a prop-2-ynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynylcyclohexene typically involves the alkylation of cyclohexene with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Prop-2-ynylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
3-Prop-2-ynylcyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Prop-2-ynylcyclohexene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. This reactivity is exploited in synthetic chemistry to construct complex molecular architectures. The compound’s interactions with enzymes and other biological molecules are also of interest, particularly in the context of drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Prop-2-ynyl-1-cyclohexene: Similar structure but with different substitution patterns.
Cyclohexene: Lacks the prop-2-ynyl group, resulting in different reactivity.
Propargyl bromide: Contains the prop-2-ynyl group but lacks the cyclohexene ring.
Uniqueness
3-Prop-2-ynylcyclohexene is unique due to the presence of both a cyclohexene ring and a prop-2-ynyl group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications .
Eigenschaften
| 55956-43-9 | |
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
3-prop-2-ynylcyclohexene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,4,7,9H,3,5-6,8H2 |
InChI-Schlüssel |
LEJMBUKQDRWAMR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


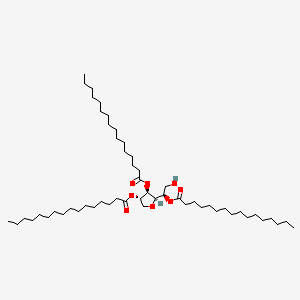

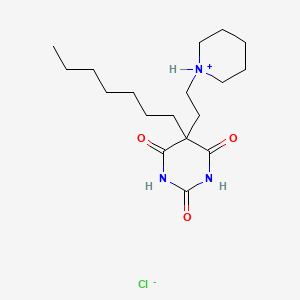
![6H-Pyrido[4,3-b]carbazole](/img/no-structure.png)
